![molecular formula C13H21N3O2 B2475215 Tert-butyl N-[4-(sec-butyl)pyrimidin-5-YL]carbamate CAS No. 1820649-64-6](/img/structure/B2475215.png)
Tert-butyl N-[4-(sec-butyl)pyrimidin-5-YL]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[4-(sec-butyl)pyrimidin-5-YL]carbamate is a chemical compound with the molecular formula C13H21N3O2 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C13H21N3O2/c1-6-9(2)11-10(7-14-8-15-11)16-12(17)18-13(3,4)5/h7-9H,6H2,1-5H3,(H,16,17) . This indicates that the molecule consists of a pyrimidine ring attached to a sec-butyl group and a tert-butyl carbamate group .Physical And Chemical Properties Analysis
The molecular weight of this compound is 251.33 . It is recommended to be stored in a refrigerated condition .Wissenschaftliche Forschungsanwendungen
Photocatalyzed Amination
Tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate is used in photoredox-catalyzed amination of o-hydroxyarylenaminones, enabling the assembly of 3-aminochromones under mild conditions. This method has applications in synthesizing amino pyrimidines, broadening the scope of photocatalyzed protocols (Wang et al., 2022).
Crystal Structures and Molecular Interactions
Studies on tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and its iodine derivative reveal their role in forming isostructural compounds with simultaneous hydrogen and halogen bonds, demonstrating applications in understanding molecular interactions (Baillargeon et al., 2017).
Histamine H4 Receptor Ligands
A series of 2-aminopyrimidines, including compounds with tert-butyl substitution, are synthesized as ligands for the histamine H4 receptor. These compounds, such as 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, show potential in therapeutic applications due to their anti-inflammatory and antinociceptive properties (Altenbach et al., 2008).
Molecular Packing and Structural Analysis
The study of bosentan monohydrate, including the tert-butyl N-[4-(sec-butyl)pyrimidin-5-YL]carbamate moiety, helps in understanding the molecular packing and interactions within crystal structures, providing insights into the design of pharmaceutical compounds (Kaur et al., 2012).
Organogel Formation and Mechanofluorochromic Behavior
Research on tert-butyl substituted pyrimidine-containing β-iminoenolates and their difluoroboron complexes reveals their capacity to self-assemble into organogels and exhibit mechanofluorochromic behavior, leading to applications in designing stimuli-responsive soft materials (Mi et al., 2018).
Synthesis of Bioactive Compounds
Various studies have explored the synthesis of this compound derivatives, which are key intermediates in the production of natural products and biologically active molecules, demonstrating its importance in pharmaceutical research and development (Tang et al., 2014; Zhao et al., 2017).
Biotransformation Studies
Investigations into the biotransformation of compounds like butralin, which includes a this compound structure, contribute to understanding the environmental impact and degradation pathways of herbicides (Ghatge et al., 2020).
Eigenschaften
IUPAC Name |
tert-butyl N-(4-butan-2-ylpyrimidin-5-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-6-9(2)11-10(7-14-8-15-11)16-12(17)18-13(3,4)5/h7-9H,6H2,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWCEIJADTYREV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=NC=NC=C1NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-phenylpropanamide](/img/structure/B2475133.png)
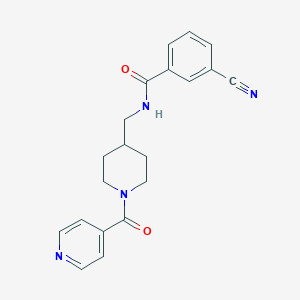
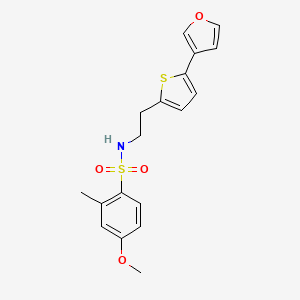
![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2475139.png)
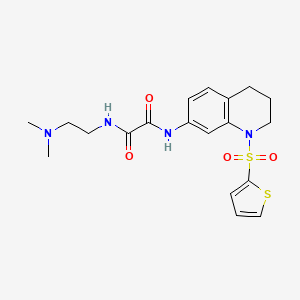
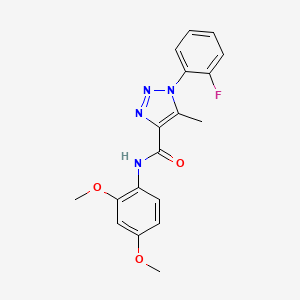
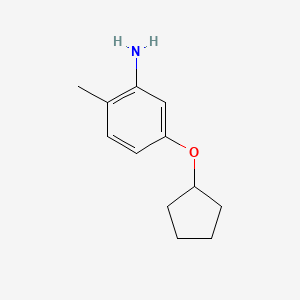
![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B2475145.png)
![4-(3-methylbutyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2475146.png)
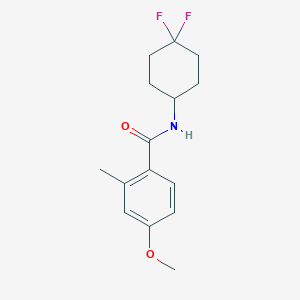

![12H-quinoxalino[2,3-b][1,4]benzoxazine](/img/structure/B2475153.png)
![N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2475154.png)
![(Z)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2475155.png)